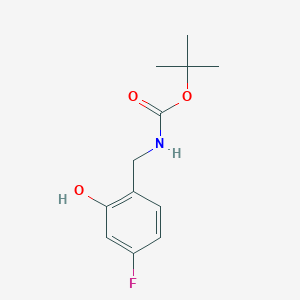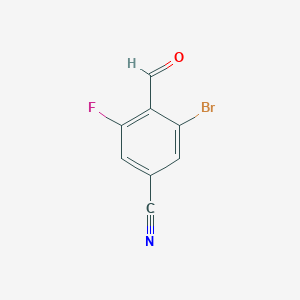![molecular formula C13H14ClNO B2690398 3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one CAS No. 166883-90-5](/img/structure/B2690398.png)
3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amine with a 5-chloro-2-methylphenyl substituent. It has been used in a variety of research studies, including investigations into the mechanism of action of drugs, biochemical and physiological effects, and the synthesis of other compounds.
Scientific Research Applications
Hydrogen Bonding and Molecular Structure
- Anticonvulsant Enaminones: A study focused on the crystal structures of anticonvulsant enaminones, including derivatives similar to the compound , to understand their hydrogen bonding and molecular conformations (Kubicki, Bassyouni, & Codding, 2000).
Reactivity and Chemical Transformations
- Generation and Reactivity of Aminophenyl Cations: Research exploring the reactivity of aminophenyl cations, closely related to the compound , has been conducted. This study provides insights into the photoheterolysis and reaction mechanisms of similar compounds (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Synthesis and Derivatives
- Enamine Chemistry: The compound has been involved in studies focusing on the reduction of enaminones and the synthesis of α,β-unsaturated aldehydes. This research is significant for understanding the synthesis pathways of related compounds (Carlsson & Lawesson, 1982).
Application in Heterocyclic Synthesis
- Synthesis of Unusual Heterocycles: A study on the synthesis of dimedone-annelated unusual heterocycles using derivatives of the compound has been conducted. This adds to the understanding of heterocyclic chemistry and the potential applications of these compounds (Majumdar & Samanta, 2001).
Pharmacological Applications
- Anticonvulsant Activity: There is research investigating the anticonvulsant activity of enaminones, including compounds structurally similar to the one . This study contributes to the pharmacological understanding of these compounds (Scott et al., 1993).
Properties
IUPAC Name |
3-(5-chloro-2-methylanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-9-5-6-10(14)7-13(9)15-11-3-2-4-12(16)8-11/h5-8,15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZSMRGQORLIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)
![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)


![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)
![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)
![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)




![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
